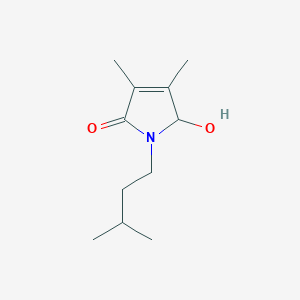
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound Its structure includes a pyrrol-2-one ring substituted with hydroxy, methyl, and methylbutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through multi-step organic reactions. A possible synthetic route might involve:
Formation of the Pyrrol-2-one Ring: Starting from a suitable precursor, such as a substituted amine and an alpha-keto acid, the pyrrol-2-one ring can be formed through cyclization reactions.
Introduction of Hydroxy and Methyl Groups: Hydroxylation and methylation reactions can be employed to introduce the hydroxy and methyl groups at the desired positions.
Attachment of the Methylbutyl Group: The methylbutyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Substitution: The methyl and methylbutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Medicine
Drug Development: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of 5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-thione: Similar structure with a thione group instead of a ketone.
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-amine: Similar structure with an amine group instead of a ketone.
Uniqueness
The unique combination of functional groups in 5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Propriétés
Numéro CAS |
443917-70-2 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
2-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H19NO2/c1-7(2)5-6-12-10(13)8(3)9(4)11(12)14/h7,10,13H,5-6H2,1-4H3 |
Clé InChI |
JRPAZMIHQGDOMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C1O)CCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















